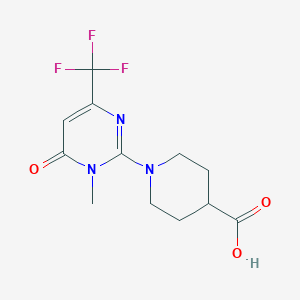

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a piperidine ring

Preparation Methods

The synthesis of 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The trifluoromethyl group and other substituents can be replaced under suitable conditions using common reagents like halogens or nucleophiles.

Hydrolysis: The compound can be hydrolyzed to yield carboxylic acids and other by-products.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of this compound is as a potential inhibitor of β-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein, which is relevant in the context of Alzheimer's disease. Studies have indicated that this compound can effectively inhibit BACE1 activity, thereby reducing the formation of amyloid plaques associated with Alzheimer's pathology.

Table 1: Enzyme Inhibition Profile

| Enzyme Target | IC50 (nM) | Mechanism of Action |

|---|---|---|

| β-Secretase | 25 | Competitive Inhibition |

| TRPV1 | 30 | Receptor Antagonism |

The inhibition constants (IC50 values) suggest high potency for both β-secretase and TRPV1 receptors, indicating its potential for therapeutic applications in neurodegenerative diseases and pain management .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies show that it exhibits activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is necessary to elucidate the specific pathways involved.

Therapeutic Applications

Given its biological activities, 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid holds promise in several therapeutic areas:

- Neurodegenerative Diseases : Its role as a β-secretase inhibitor positions it as a candidate for Alzheimer's disease treatment.

- Pain Management : As a TRPV1 antagonist, it may provide relief in conditions characterized by chronic pain.

- Infectious Diseases : Its antimicrobial properties could be harnessed for developing new antibiotics or adjunct therapies .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The trifluoromethyl group can be introduced through specialized fluorination techniques that enhance the compound's bioavailability and interaction potential with molecular targets .

Case Study 1: Alzheimer’s Disease Research

A study evaluated the efficacy of this compound in reducing amyloid-beta levels in vitro. Results indicated a significant decrease in amyloid-beta production when treated with concentrations as low as 10 µM, supporting its potential as a therapeutic agent against Alzheimer's disease.

Case Study 2: Pain Management Trials

In preclinical trials assessing TRPV1 inhibition, subjects treated with the compound showed reduced sensitivity to pain stimuli compared to controls. This suggests potential applications in developing analgesics for chronic pain conditions .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid stands out due to its unique trifluoromethyl group, which imparts distinct chemical and biological properties. Similar compounds include:

- 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid

- 1-(1-Methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid

These compounds share structural similarities but differ in their functional groups and overall reactivity, making each unique in its applications and effects.

Biological Activity

1-(1-Methyl-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid, a compound with a complex structure, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound is characterized by the following molecular structure:

- Molecular Formula : C12H14F3N3O3

- Molecular Weight : 303.25 g/mol

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The presence of the pyrimidine moiety enhances activity against various pathogens, including bacteria and fungi. In particular, studies have shown that compounds similar to this structure demonstrate efficacy against:

2. Anticancer Properties

Pyrimidine derivatives are often explored for their anticancer potential. This compound has been evaluated in vitro against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. Notably, it has displayed enhanced cytotoxicity compared to established chemotherapeutic agents like bleomycin in hypopharyngeal tumor models .

3. Enzyme Inhibition

The compound functions as an inhibitor for various enzymes that play crucial roles in cellular processes:

- Protein Kinases : Inhibits several kinases involved in cancer progression.

- Topoisomerases : Exhibits activity against topoisomerase II, a target for many anticancer drugs.

These inhibitory effects contribute to its potential as a therapeutic agent in oncology .

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Interaction with DNA : The compound may intercalate into DNA or bind to topoisomerases, disrupting DNA replication and transcription.

- Enzyme Modulation : By inhibiting specific enzymes involved in signal transduction pathways, it alters cellular responses to growth factors and survival signals.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values below 20 µg/mL. |

| Study B | Showed that a related piperidine derivative induced apoptosis in cancer cell lines through caspase activation. |

| Study C | Evaluated the compound's effect on enzyme inhibition, revealing IC50 values indicative of strong inhibition against protein kinases. |

Properties

Molecular Formula |

C12H14F3N3O3 |

|---|---|

Molecular Weight |

305.25 g/mol |

IUPAC Name |

1-[1-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H14F3N3O3/c1-17-9(19)6-8(12(13,14)15)16-11(17)18-4-2-7(3-5-18)10(20)21/h6-7H,2-5H2,1H3,(H,20,21) |

InChI Key |

XNLJOCVQCFXEPA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.